3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

Asymmetric synthesis Matteson homologation Chiral auxiliary

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester (CAS 124264-91-1; commonly also referenced as CAS 90084-37-0) is a chiral pinanediol boronic ester with molecular formula C₁₃H₂₂BBrO₂ and molecular weight 301.03 g mol⁻¹. The molecule combines a 3‑bromopropyl side‑chain with the (+)-(1S,2S,3R,5S)‑pinanediol auxiliary, yielding a defined stereochemical configuration (IUPAC: (1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decane).

Molecular Formula C13H22BBrO2
Molecular Weight 301.03 g/mol
CAS No. 124264-91-1
Cat. No. B12290019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester
CAS124264-91-1
Molecular FormulaC13H22BBrO2
Molecular Weight301.03 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr
InChIInChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3
InChIKeyIFWLNKNUIWTYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopropaneboronic Acid (1S,2S,3R,5S)-(+)-2,3-Pinanediol Ester (CAS 124264-91-1) – Chiral Boronic Ester for Asymmetric Synthesis


3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester (CAS 124264-91-1; commonly also referenced as CAS 90084-37-0) is a chiral pinanediol boronic ester with molecular formula C₁₃H₂₂BBrO₂ and molecular weight 301.03 g mol⁻¹ [1]. The molecule combines a 3‑bromopropyl side‑chain with the (+)-(1S,2S,3R,5S)‑pinanediol auxiliary, yielding a defined stereochemical configuration (IUPAC: (1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decane) [1]. It is primarily supplied as a discrete building block for asymmetric synthesis, especially Matteson homologation sequences .

Why 3-Bromopropaneboronic Acid Pinanediol Ester Cannot Be Replaced by Generic Boronic Ester Alternatives


Interchanging the pinanediol–boronic ester unit with simpler achiral esters (e.g., pinacol) or alternative chiral auxiliaries (e.g., 2,3‑butanediol) is not possible without compromising either stereochemical outcome or process robustness. Pinanediol esters are among the most hydrolytically stable boronic ester derivatives reported, significantly outperforming the widely used pinacol esters [1]. In asymmetric one‑carbon homologation (Matteson reaction), pinanediol delivers diastereoselectivities exceeding 99 % de, whereas the structurally related (R,R)‑2,3‑butanediol auxiliary achieves only 95–96 % de [2]. Consequently, simple analog substitution leads to lower enantiomeric excess, increased purification burden, or, in the case of achiral pinacol esters, complete loss of asymmetric induction. The quantitative evidence below demonstrates why the specific pinanediol ester identity is critical for reproducible, high‑purity synthetic outcomes.

Quantitative Differentiation Evidence for 3-Bromopropaneboronic Acid (1S,2S,3R,5S)-(+)-2,3-Pinanediol Ester vs. Closest Analogs


Diastereoselectivity in Matteson Homologation: (+)-Pinanediol Esters Provide >99 % de vs. 95–96 % de for (R,R)-Butanediol

In the Matteson one‑carbon homologation, reaction of a (+)-pinanediol alkylboronate with (dichloromethyl)lithium (LiCHCl₂) at −100 °C followed by ZnCl₂‑catalyzed rearrangement furnishes an (αS)-α‑chloroalkylboronic ester with a diastereomeric excess (de) routinely exceeding 99 % [1]. Under identical conditions, the alternative chiral director (R,R)-2,3‑butanediol yields only 95–96 % de for the same transformation [1]. Because 3‑bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3‑pinanediol ester belongs to the (+)-pinanediol ester family, the >99 % de benchmark applies directly.

Asymmetric synthesis Matteson homologation Chiral auxiliary

Hydrolytic Stability of Pinanediol Boronic Esters vs. Pinacol and Other Diol Esters – A Comparative Ranking

A systematic comparative study evaluated the hydrolysis rates of multiple boronic ester types and found that pinanediol boronic esters consistently rank as the most hydrolytically stable across the series, significantly outperforming the commonly used pinacol esters [1]. Although absolute half‑life values for the 3‑bromopropyl‑pinanediol ester have not been tabulated in this study, the relative ranking establishes pinanediol esters as the structural class of choice when aqueous stability is a critical parameter.

Hydrolytic stability Boronic ester Drug delivery

Absolute Asymmetric Induction Capability: Chiral Pinanediol Ester vs. Achiral Pinacol Ester

The achiral analog, 3-bromopropylboronic acid pinacol ester (CAS 124215‑44‑7), is incapable of inducing any asymmetry in subsequent transformations . In contrast, the target compound, carrying the (1S,2S,3R,5S)-(+)-pinanediol auxiliary, has been demonstrated at the class level to routinely deliver enantiomeric excesses >99 % ee (or >99 % de for diastereomeric products) when subjected to Matteson homologation [1]. This renders the pinacol ester unsuitable for any application requiring optically active intermediates.

Chiral synthesis Suzuki-Miyaura coupling Chiral auxiliary

Validated Synthetic Application as Precursor to Potent Thrombin Inhibitors

This compound has been specifically employed as a key intermediate in the preparation of boronic‑acid‑based thrombin inhibitors, as described in the foundational work by Kettner et al. [1]. The 3‑bromopropyl chain is elaborated via Matteson homologation and subsequent nucleophilic substitution to install an α‑amino‑boronic acid pharmacophore that covalently binds the active‑site serine (Ser195) of human thrombin [1]. Shorter‑chain or non‑functionalized pinanediol esters cannot access this validated inhibitor scaffold.

Medicinal chemistry Thrombin inhibitor Boropeptide synthesis

Procurement‑Relevant Application Scenarios for 3-Bromopropaneboronic Acid (1S,2S,3R,5S)-(+)-2,3-Pinanediol Ester


Asymmetric Synthesis of α‑Amino Boronic Acids via Matteson Homologation

The >99 % diastereoselectivity achievable with pinanediol esters makes this compound the preferred starting material for constructing enantiopure α‑amino boronic acid derivatives, a motif found in several approved and investigational protease inhibitors [1]. The 3‑bromopropyl side‑chain provides a synthetic handle for nucleophilic displacement (e.g., with azide or amine nucleophiles) after the initial homologation, enabling a streamlined route to the α‑amino‑boroarginine pharmacophore.

Synthesis of Thrombin Inhibitor Pharmacophores

Research groups engaged in covalent serine‑protease inhibitor development can utilize this compound as the entry point to the boroarginine scaffold validated by Kettner et al. [2]. The defined stereochemistry of the (+)-pinanediol auxiliary ensures that the final inhibitor binds thrombin with the correct absolute configuration, a prerequisite for potency and selectivity.

Stereoselective Suzuki–Miyaura and Negishi Cross‑Coupling Reactions

The 3‑bromopropyl‑substituted pinanediol ester can be employed directly in Pd‑catalyzed cross‑couplings to install the chiral boronic ester unit onto an aromatic or alkenyl core in a single step. In contrast to the achiral pinacol analog, the pinanediol auxiliary retains the stereochemical information through the coupling event, enabling downstream asymmetric transformations without deprotection–re‑esterification cycles [1].

Proteasome Inhibitor Research

Pinanediol boronic esters have been utilized as precursors to boronic‑acid‑based 20S proteasome inhibitors . While primary biological data for this specific halide are limited, the compound’s dual reactivity (boronic ester for target engagement, alkyl bromide for further functionalization) makes it a versatile scaffold for medicinal‑chemistry exploration of boron‑containing enzyme inhibitors.

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